Benzimidazo[1,2-c]quinazoline-6(5H)-thione
Description
Significance of Fused Nitrogen-Containing Heterocyclic Scaffolds in Chemical Research
Fused nitrogen-containing heterocyclic scaffolds are cornerstones of medicinal and chemical research due to their profound and diverse biological activities. These structural motifs are present in a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as a significant percentage of synthetic pharmaceuticals. nih.govrsc.org Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most frequent. rsc.org Approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle, underscoring their importance in drug design and discovery. nih.govrsc.orgmdpi.com
The prevalence of these scaffolds stems from their unique chemical properties. The nitrogen atoms within the rings can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets like proteins and nucleic acids. nih.gov This binding capability is a crucial factor in eliciting biological effects. mdpi.com Furthermore, the rigid, polycyclic nature of these fused systems provides a well-defined three-dimensional structure that can be tailored for specific receptor interactions. Modifications to the heterocyclic ring structure can significantly alter a molecule's physical, chemical, and biological properties, including its anti-inflammatory, antimicrobial, antitumor, and antiviral activities. nih.gov This versatility has made them privileged scaffolds in the development of new therapeutic agents and functional materials. mdpi.comnih.gov
Contextualization of Benzimidazoquinazolines within Polycyclic Azaheterocyclic Systems
Benzimidazoquinazolines represent a significant class of polycyclic azaheterocyclic systems, which are characterized by the fusion of a benzimidazole (B57391) ring system with a quinazoline (B50416) core. This fusion creates a rigid, planar tetracyclic structure that is a key feature in various biologically active molecules. rsc.org The benzimidazole core itself is a common moiety in many pharmacologically active compounds, known for a wide range of activities including antitumor and antiviral properties. rsc.orgresearchgate.net Similarly, the quinazoline scaffold is a major component in numerous marketed anticancer drugs. nih.gov
The combination of these two important heterocycles into the benzimidazoquinazoline framework has led to the development of derivatives with a broad spectrum of biological activities. Research has shown that compounds based on this scaffold can exhibit potent anti-inflammatory, antimicrobial, anticancer, and α-glucosidase inhibitory activities. researchgate.netnih.govnih.gov For instance, certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, suggesting their potential as anti-inflammatory agents. nih.gov The structural diversity and established biological relevance of both the benzimidazole and quinazoline components make the fused benzimidazoquinazoline system a highly attractive target in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net
Overview of Academic Research Trajectories for Benzimidazo[1,2-c]quinazoline-6(5H)-thione
Academic research on this compound has primarily focused on its synthesis and its utility as a versatile intermediate for the creation of more complex heterocyclic derivatives. The parent compound is typically synthesized through the cyclocondensation of 2-(2'-aminophenyl)benzimidazole with carbon disulfide. researchgate.netresearchgate.netnih.gov This reaction provides a straightforward route to the tetracyclic thione structure.
Once synthesized, this compound serves as a key building block. A significant research trajectory involves its use in the Mannich reaction, where it is treated with formaldehyde (B43269) and various secondary amines or ketones to produce a series of Mannich bases. researchgate.netnih.gov These derivatives have been synthesized and subsequently evaluated for their biological activities. Studies have revealed that some of these Mannich bases exhibit moderate antibacterial activity against pathogens such as S. aureus and E. coli. researchgate.netnih.gov
Another avenue of research involves the chemical transformation of the thione group. For example, treatment of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 6-hydrazinobenzimidazo[1,2-c]quinazoline. researchgate.net This hydrazine derivative is a valuable intermediate in its own right, capable of undergoing further cyclization with orthoesters to generate novel pentacyclic fused benzimidazole systems, specifically benzimidazo[1,2-c] nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolines. researchgate.net These studies highlight the role of this compound as a foundational molecule for accessing a wider range of complex, polyheterocyclic compounds with potential biological significance.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzimidazolo[1,2-c]quinazoline-6(5H)-thione | chemicalbook.com |
| CAS Number | 24192-82-3 | chemicalbook.com |
| Molecular Formula | C₁₄H₉N₃S | chemicalbook.com |
| Molecular Weight | 251.31 g/mol | chemicalbook.com |
| EINECS | 246-071-3 | chemicalbook.com |
Table 2: Synthesis and Derivatization of this compound
| Reaction | Reactants | Product | Research Focus | Source |
|---|---|---|---|---|
| Synthesis | 2-(2'-aminophenyl)benzimidazole, Carbon disulfide | This compound | Synthesis of the core heterocyclic system | researchgate.netresearchgate.netnih.gov |
| Mannich Reaction | This compound, Formaldehyde, Secondary Amines/Ketones | Mannich Bases | Synthesis of new derivatives for antimicrobial screening | researchgate.netnih.gov |
| Hydrazinolysis | this compound, Hydrazine hydrate | 6-Hydrazinobenzimidazo[1,2-c]quinazoline | Creation of an intermediate for further cyclization | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
12H-benzimidazolo[1,2-c]quinazoline-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c18-14-16-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)17(13)14/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZELHXRPSMWNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C4C=CC=CC4=NC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947010 | |
| Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-82-3 | |
| Record name | Benzimidazo(1,2-c)quinazoline-6(5H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzimidazo[1,2-c]quinazoline-6(5H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzimidazo 1,2 C Quinazoline 6 5h Thione and Its Analogues
Cyclocondensation Approaches to the Benzimidazo[1,2-c]quinazoline-6(5H)-thione Core
Cyclocondensation reactions represent a fundamental approach to assembling the this compound scaffold. These methods typically involve the formation of the key thiourea (B124793) linkage and subsequent ring closure in a single pot or sequential steps.
Reactions Involving 2-(1H-Benzimidazol-2-yl)anilines and Carbon Disulfide
A primary and effective method for the synthesis of this compound involves the direct reaction of 2-(1H-Benzimidazol-2-yl)anilines with carbon disulfide (CS₂). This reaction provides a straightforward route to the target thione. rsc.org The process is a cyclocondensation, where carbon disulfide acts as a C1 synthon, reacting with the two nitrogen nucleophiles of the aniline (B41778) and benzimidazole (B57391) moieties.
The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). rsc.org The presence of a base is crucial for the reaction to proceed. Potassium t-butoxide is an effective base for this transformation, facilitating the deprotonation of the aniline and benzimidazole nitrogens, thereby increasing their nucleophilicity towards the electrophilic carbon of CS₂. rsc.org The reaction mixture is usually heated to reflux to ensure the completion of the cyclization, leading to the formation of Benzimidazo[1,2-c]quinazoline-6(5H)-thiones in high yields. rsc.org For instance, the synthesis of 9,10-Dimethylthis compound from the corresponding dimethyl-substituted 2-(1H-benzimidazol-2-yl)aniline and carbon disulfide in boiling DMF with potassium t-butoxide resulted in a 78% yield. rsc.org
Cyclization of 2-(2'-Aminophenyl)benzimidazole Precursors
The compound 2-(2'-Aminophenyl)benzimidazole is a key intermediate in the synthesis of the title compound and its derivatives. researchgate.netnih.gov Its structure contains the pre-formed benzimidazole unit and an appropriately positioned aminophenyl group, making it an ideal precursor for the final quinazoline (B50416) ring closure.
The most direct synthesis of this compound is achieved through the cyclization of 2-(2'-aminophenyl)benzimidazole with carbon disulfide. researchgate.netnih.gov This method is essentially identical to the one described in section 2.1.1, as 2-(2'-aminophenyl)benzimidazole is a specific example of a 2-(1H-Benzimidazol-2-yl)aniline. The reaction provides the intermediate compound for further derivatization, such as the synthesis of various Mannich bases. researchgate.netnih.gov Other synthetic strategies using this precursor involve reacting it with different electrophiles. For example, heating 2-(2-aminophenyl)benzimidazole with various substituted acid chlorides leads to the formation of 6-aryl-benzimidazo[1,2-c]quinazoline derivatives, demonstrating the versatility of this intermediate in accessing the broader quinazoline framework. nih.gov
Catalytic Strategies for Benzimidazo[1,2-c]quinazoline (B3050141) Framework Assembly
Catalytic methods, particularly those employing transition metals, offer efficient and selective pathways to the benzimidazo[1,2-c]quinazoline core, often under milder conditions than traditional cyclocondensation reactions.
Copper(I)-Catalyzed Intramolecular N-Arylation Methods for Benzimidazo[1,2-c]quinazoline Derivatives
A concise and highly efficient route to functionalized benzimidazo[1,2-c]quinazoline derivatives has been developed utilizing a Copper(I)-catalyzed intramolecular Ullmann N-arylation. organic-chemistry.orgresearchgate.net This strategy begins with the synthesis of bromo-substituted quinazolin-4(3H)-imine precursors, which are readily prepared from o-cyanoanilines and di-(o-bromophenyl)iodonium salt. organic-chemistry.org
The subsequent and crucial step is the intramolecular cyclization of the bromo-substituted quinazolin-4(3H)-imine. This reaction is selectively catalyzed by a copper(I) salt, with copper(I) iodide (CuI) being the most effective catalyst. organic-chemistry.orgresearchgate.net The reaction proceeds via a selective intramolecular N-arylation, where the imino nitrogen (sp²) attacks the aryl bromide, a process facilitated by the copper catalyst. organic-chemistry.org
Optimization studies revealed that the reaction gives excellent yields under mild conditions. organic-chemistry.orgresearchgate.net The best results were achieved using 10 mol% of CuI as the catalyst and 1 equivalent of potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. organic-chemistry.org Increasing the temperature from room temperature to 60 °C significantly improved the yield to 98%. organic-chemistry.orgresearchgate.net Other copper salts like Cu(OTf)₂, CuBr, and CuCl were also able to catalyze the reaction, but they proved to be less efficient than CuI. organic-chemistry.org
| Entry | Cu Salt | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | rt | DMSO | 37 |
| 2 | CuI | 40 | DMSO | 72 |
| 3 | CuI | 60 | DMSO | 98 |
| 4 | Cu(OTf)₂ | 60 | DMSO | 82 |
| 5 | CuBr | 60 | DMSO | 86 |
| 6 | CuCl | 60 | DMSO | 91 |
| 7 | CuI | 110 | Toluene | 89 |
| 8 | CuI | 110 | DCE | 51 |
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a significant goal in modern organic chemistry, aiming to reduce cost and environmental impact. Such protocols have been successfully applied to the synthesis of the benzimidazo[1,2-c]quinazoline skeleton.
Peroxide-Mediated Double C-H Functionalizations Towards Benzimidazo[1,2-c]quinazolines
A metal-free pathway for the synthesis of the benz nih.govresearchgate.netimidazo[1,2-c]quinazoline framework has been reported, which relies on a double C-H functionalization strategy. researchgate.net This method uses N-cyanobenzimidazoles as starting materials, which react with radical precursors under oxidative conditions. researchgate.net The key oxidant that mediates this transformation is an organic peroxide, specifically tert-butyl peroxybenzoate. researchgate.net
This reaction proceeds through a radical cascade cyclization. The peroxide initiates the formation of radicals, which then engage in an intermolecular addition to the N-cyano group of the benzimidazole. This is followed by a radical cyclization of the in-situ generated iminyl radical with the C-2 aryl ring of the benzimidazole. researchgate.net This sequence of events, involving the functionalization of two C-H bonds, efficiently constructs the tetracyclic benzimidazo[1,2-c]quinazoline system. The method is notable for achieving direct C-N bond formation in a complex molecule without the need for a transition metal catalyst. This approach has been shown to produce the desired products in moderate to excellent yields, ranging from 56% to 94%. researchgate.net
Microwave-Assisted Synthesis Techniques for this compound
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for the rapid and efficient construction of complex heterocyclic systems. chemicalbook.com Compared to conventional heating methods, microwave irradiation offers advantages such as accelerated reaction rates, higher yields, and enhanced selectivity, often under solvent-free conditions. chemicalbook.comnih.gov
The application of microwave energy has been successfully employed in the synthesis of the core benzimidazo[1,2-c]quinazoline structure. One notable method involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with various orthoesters in a high-boiling solvent like N,N-dimethyl acetamide (B32628) (DMAC) under microwave irradiation. researchgate.net This approach, conducted without a catalyst, yields 6-substituted benzimidazo[1,2-c]quinazolines more efficiently than classical heating methods. researchgate.net Similarly, intramolecular heterocyclization of 2-benzimidazoylbenzamides can be achieved under solventless microwave conditions in the presence of a solid inorganic matrix like SiO₂-MnO₂, affording the tetracyclic products in moderate yields within a significantly reduced timeframe of 30–45 minutes. researchgate.net
The broader utility of MAOS is evident in the synthesis of related quinazolinone and benzimidazole precursors, highlighting the technique's versatility. chemicalbook.combeilstein-journals.org For instance, copper-catalyzed aerobic oxidative coupling to form quinazolinones and benzimidazoles is significantly enhanced by microwave irradiation, which allows for lower reaction temperatures and shorter durations, aligning with the principles of green chemistry. chemicalbook.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
Derivatization through Mannich Reaction Pathways for this compound
The Mannich reaction is a powerful carbon-carbon bond-forming nucleophilic addition reaction essential for synthesizing N-methyl derivatives and other complex molecules. nih.gov It involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. For this compound, the active hydrogen on the N-5 nitrogen serves as the acidic proton for this transformation.
The synthesis of Mannich bases from the parent thione (1) proceeds by reacting it with paraformaldehyde and a secondary aliphatic amine. nih.govkoreascience.kr This reaction pathway leads to the formation of N-substituted derivatives (2a-d). koreascience.kr An alternative pathway involves the reaction of the thione with various ketones, which also yields corresponding Mannich bases (3e-h). nih.govkoreascience.kr These reactions are typically characterized by IR and ¹H NMR spectral data to confirm the structures of the resulting derivatives. koreascience.kr
The general scheme for the Mannich reaction of this compound is as follows:
Pathway A: Reaction with paraformaldehyde and a secondary amine.
Pathway B: Reaction with a ketone and a secondary amine.
Table 2: Synthesis of Mannich Bases from this compound
Alkylation Strategies for S-Substituted Benzimidazo[1,2-c]quinazoline Derivatives
The this compound core contains a thione group (C=S) which can exist in equilibrium with its thiol tautomer (C-SH). This tautomerism allows for alkylation at the sulfur atom, leading to the formation of S-substituted derivatives, also known as 6-(alkylthio)benzimidazo[1,2-c]quinazolines. This strategy is a common method for functionalizing related heterocyclic thiones. koreascience.krnih.govnih.gov
The synthesis of these S-alkylated derivatives is typically achieved by reacting the parent thione with an alkyl halide in the presence of a base. For instance, in the closely related benzimidazole-2-thione system, reaction with ethyl bromoacetate (B1195939) in dry acetone (B3395972) using triethylamine (B128534) as a base yields the corresponding S-substituted acetate (B1210297) derivative in high yield. koreascience.kr Similarly, various alkyl halides can be used to introduce different alkyl groups onto the sulfur atom. nih.govnih.gov
A common procedure involves:
Deprotonation of the thiol tautomer using a suitable base (e.g., triethylamine, potassium carbonate, or sodium naphthalenide) to form a thiolate anion. koreascience.krnih.gov
Nucleophilic attack of the thiolate anion on an alkylating agent (e.g., alkyl halides like ethyl bromoacetate or dibromopropane). koreascience.kr
In some cases, the choice of alkylating agent can lead to subsequent intramolecular cyclization. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) does not yield the simple S-alkylated product but instead forms a fused tricyclic system, 3,4-dihydro-2H- koreascience.krkoreascience.krthiazino[3,2-a]benzimidazole. koreascience.kr This highlights a powerful strategy for building more complex heterocyclic frameworks from the thione precursor.
Table 3: Examples of S-Alkylation on Related Thione Heterocycles
Post-Synthetic Modifications and Functionalization at Nitrogen Centers of this compound
Beyond the sulfur atom, the nitrogen atoms within the benzimidazo[1,2-c]quinazoline framework offer key sites for post-synthetic modifications and functionalization. These modifications are crucial for diversifying the chemical space and tuning the physicochemical properties of the resulting molecules. N-alkylation and N-arylation are primary strategies for achieving this functionalization.
One of the most elegant methods for constructing the core skeleton, which can be considered a functionalization step, is the copper-catalyzed intramolecular N-arylation. researchgate.netkoreascience.kr This reaction forms the central quinazoline ring by creating a C-N bond, effectively functionalizing the benzimidazole nitrogen. A series of functionalized benzimidazo[1,2-c]quinazoline derivatives can be obtained in excellent yields under mild conditions using a CuI-catalyzed Ullmann N-arylation of pre-formed bromo-substituted quinazolin-4(3H)-imines. researchgate.netkoreascience.kr
Direct N-alkylation of the pre-formed heterocyclic system is also a viable and important strategy. In related benzimidazoquinazolinone systems, N-alkylation is achieved using a one-pot, copper-catalyzed C-N bond formation protocol with various alkyl halides. This method demonstrates a broad substrate scope and provides the desired N-alkylated products in excellent yields. The regioselective introduction of an alkyl group can significantly alter the biological activity of the parent compound.
Table 4: Methods for Nitrogen Functionalization of the Benzimidazoquinazoline System
Mentioned Compounds
Chemical Reactivity and Transformation Pathways of Benzimidazo 1,2 C Quinazoline 6 5h Thione
Electrophilic and Nucleophilic Reaction Profiles of the Thione Moiety
The thione group in Benzimidazo[1,2-c]quinazoline-6(5H)-thione is part of a thioamide system, which can exist in a tautomeric equilibrium between the thione form and the thiol form, 4-Methyl-1-thioxo-1,2,4,5-tetrahydro cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5-one. mdpi.com This equilibrium is crucial to its reactivity.
Nucleophilic Profile: The thioamide moiety possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atom at position 5.
S-Nucleophilicity: The sulfur atom is the more common site of electrophilic attack, particularly in alkylation reactions. In the presence of a base, the thiol tautomer is deprotonated to form a highly nucleophilic thiolate anion, which readily reacts with electrophiles like alkyl halides. This S-alkylation is a foundational step for further functionalization (see Section 3.4).
N-Nucleophilicity: The nitrogen atom at the 5-position, bearing an acidic proton, can also act as a nucleophile following deprotonation. A notable example is the Mannich reaction, where this compound is treated with paraformaldehyde and a secondary amine. researchgate.netnih.gov In this reaction, the N-H proton is abstracted, and the resulting anion attacks the electrophilic iminium ion formed in situ, leading to N-substituted Mannich bases. researchgate.netnih.gov
Electrophilic Profile: The carbon atom of the thione group (C-6) is electrophilic and susceptible to attack by nucleophiles. This reactivity is prominently demonstrated in its reaction with hydrazine (B178648), where the nucleophilic hydrazine attacks the C-6 carbon, ultimately leading to the displacement of the sulfur atom and the formation of a hydrazino derivative. researchgate.net
Oxidation Reactions of this compound
While specific studies on the oxidation of this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from the general behavior of heterocyclic thiones. The primary transformation expected is the oxidative conversion of the thione (C=S) group to its corresponding carbonyl (C=O) analogue, Benzimidazo[1,2-c]quinazolin-6(5H)-one.
This type of oxidation can typically be achieved using various oxidizing agents. cdnsciencepub.com Common reagents for converting heterocyclic thiones to their oxo-derivatives include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.comresearchgate.net The reaction may proceed through an intermediate sulfine (B13751562) (C=S=O), which subsequently loses sulfur monoxide or is further oxidized and hydrolyzed to yield the final ketone or amide. researchgate.netwikipedia.org Additionally, copper(I)-assisted hydrolysis provides another route for the conversion of thioketones to ketones. thieme-connect.de The application of these methods would predictably transform the title thione into its more common oxygenated counterpart.
Reactions with Hydrazine Hydrate (B1144303) and Subsequent Cyclization with Orthoesters
A significant and well-documented transformation of this compound is its conversion into fused triazole systems. researchgate.net This process occurs in a two-step sequence.
First, the thione is refluxed with hydrazine hydrate in ethanol. In this step, hydrazine acts as a nucleophile, attacking the electrophilic C-6 carbon and displacing the thione group to furnish 6-Hydrazinobenzimidazo[1,2-c]quinazoline in high yield (80%). researchgate.net
Second, the resulting hydrazino intermediate is subsequently cyclized with various orthoesters upon heating in ethanol. This reaction proceeds via initial condensation of the terminal amino group of the hydrazine moiety with the orthoester, followed by an intramolecular cyclization and elimination to construct a new 1,2,4-triazole (B32235) ring fused to the quinazoline (B50416) system. This method provides a direct route to novel pentacyclic fused benzimidazole (B57391) derivatives. researchgate.net
| Starting Hydrazine | Orthoester Reagent | Product | Yield (%) |
|---|---|---|---|
| 6-Hydrazinobenzimidazo[1,2-c]quinazoline | Triethyl orthoformate | Benzimidazo[1,2-c] cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline | 70 |
| 6-Hydrazinobenzimidazo[1,2-c]quinazoline | Triethyl orthoacetate | 3-Methylbenzimidazo[1,2-c] cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline | 72 |
| 6-Hydrazinobenzimidazo[1,2-c]quinazoline | Triethyl orthopropionate | 3-Ethylbenzimidazo[1,2-c] cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline | 75 |
| 6-Hydrazino-9,10-dimethylbenzimidazo[1,2-c]quinazoline | Triethyl orthoformate | 9,10-Dimethylbenzimidazo[1,2-c] cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline | 81 |
Alkylation Chemistry at the Sulfur Position of this compound
Alkylation at the sulfur atom is a characteristic reaction of the thione moiety, proceeding through the nucleophilic thiol tautomer. The reaction is typically carried out by first treating the thione with a base (e.g., KOH, NaH, K₂CO₃) to generate the thiolate anion. This potent nucleophile then readily attacks an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in an Sₙ2 reaction to form a 6-(alkylthio)benzimidazo[1,2-c]quinazoline derivative. zsmu.edu.uasemanticscholar.org
This S-alkylation is a versatile method for introducing a variety of substituents onto the heterocyclic core and serves as a key step in the synthesis of more complex molecules and fused systems. For instance, using bifunctional alkylating agents like 1,3-dibromopropane (B121459) on the related benzimidazole-2-thione leads to an initial S-alkylation followed by an intramolecular N-alkylation, resulting in the formation of a new fused thiazino ring. nih.govnih.gov
| Thione Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 3-( cdnsciencepub.comresearchgate.netresearchgate.netTriazolo[4,3-c]quinazolin-3-yl)- cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[3,4-b] cdnsciencepub.comresearchgate.netnih.govthiadiazole-6(5H)-thione | Methyl iodide (CH₃I) | NaOAc / Dioxane | S-Methylated product | semanticscholar.org |
| cdnsciencepub.comresearchgate.netresearchgate.netTriazino[2,3-c]quinazolin-2-one thione derivatives | 6-(Chloroalkyl)- cdnsciencepub.comresearchgate.netresearchgate.nettriazino[2,3-c]quinazolin-2-ones | NaOH / Propanol-2 | S-Alkylated hybrid molecules | zsmu.edu.ua |
| 1H-Benzo[d]imidazole-2(3H)-thione | 1,3-Dibromopropane | Base | Fused 3,4-dihydro-2H- cdnsciencepub.comnih.govthiazino[3,2-a]benzimidazole | nih.govnih.gov |
Formation of Fused Polyheterocyclic Systems Derived from this compound
This compound is an excellent starting material for the synthesis of larger, fused polyheterocyclic systems. The reactive handles provided by the thioamide group are key to these constructions.
The most prominent example is the synthesis of the pentacyclic benzimidazo[1,2-c] cdnsciencepub.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline system. As detailed in Section 3.3, this is achieved by converting the thione to its hydrazino derivative, which is then cyclized with orthoesters. researchgate.net
Another potential pathway for creating fused systems involves the S-alkylation chemistry described in Section 3.4. By using a difunctional electrophile, such as a dihaloalkane, a new ring can be annulated onto the core structure. For example, reaction with 1,3-dibromopropane would be expected to yield a thiazino[3,2-a]benzimidazo[1,2-c]quinazoline derivative through sequential S- and N-alkylation, a strategy that has been successfully applied to the simpler benzimidazole-2-thione scaffold. nih.govnih.gov
Furthermore, the versatile 6-hydrazino intermediate can be reacted with other one-carbon or two-carbon cyclizing reagents to generate a variety of other fused heterocycles. For instance, analogous hydrazino-triazole-thiol compounds are used as precursors to build fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine rings. semanticscholar.org These examples highlight the significant potential of this compound as a building block for diverse and complex polyheterocyclic structures.
Structural Elucidation and Spectroscopic Characterization Methods for Benzimidazo 1,2 C Quinazoline 6 5h Thione
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. For Benzimidazo[1,2-c]quinazoline-6(5H)-thione, the IR spectrum reveals several characteristic absorption bands that confirm its structural integrity. A significant feature is the absence of N-H stretching vibrations, which would be expected in the starting materials, providing strong evidence for the cyclic nature of the final product.
The spectrum is dominated by a strong absorption band corresponding to the C=S (thione) group, which is a key functional group in the molecule. Additionally, characteristic bands for C=N and C=C stretching vibrations, typical for the quinazoline (B50416) and benzimidazole (B57391) ring systems, are observed. The aromatic C-H stretching and bending vibrations are also clearly discernible in the spectrum.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=S (Thione) | Stretching | 1203 | |
| C=N | Stretching | 1512 | |
| C=C (Aromatic) | Stretching | 1610, 1452 | |
| Aromatic C-H | Stretching | 3057 | |
| N-H | Stretching | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays signals corresponding to the aromatic protons of the fused ring system. The spectrum characteristically shows a complex multiplet in the aromatic region, which accounts for all the protons on the benzimidazole and quinazoline rings. The integration of these signals confirms the presence of the expected number of protons in the molecule. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position in the heterocyclic framework.
| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aromatic Protons | 7.42 - 8.45 (multiplet) | DMSO-d₆ | |
| Aromatic Protons | 7.35 - 8.40 (multiplet) | DMSO-d₆ |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. In the spectrum of this compound, a highly characteristic signal is observed at a downfield chemical shift, which is attributed to the C=S (thione) carbon atom. The remaining signals in the spectrum correspond to the aromatic carbons of the fused heterocyclic system. The number of distinct signals in the spectrum aligns with the number of chemically non-equivalent carbon atoms in the molecule, reinforcing the proposed structure.
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| C=S (Thione) | 181.4 | DMSO-d₆ | |
| Aromatic Carbons | 114.8, 117.1, 124.7, 125.4, 127.3, 127.8, 128.0, 129.2, 133.5, 134.4, 145.2, 147.1, 150.2 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum typically shows a prominent molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the compound. This peak provides direct evidence for the successful synthesis of the target molecule. The fragmentation pattern observed in the mass spectrum can also offer additional structural information by showing the characteristic breakdown of the molecule.
| Ion | m/z (mass-to-charge ratio) | Reference |
| [M]⁺ | 251 |
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined values are then compared with the theoretically calculated values for the proposed molecular formula, C₁₄H₉N₃S. The close agreement between the found and calculated values serves as a final confirmation of the compound's purity and empirical formula.
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 66.91 | 66.82 | |
| Hydrogen (H) | 3.61 | 3.55 | |
| Nitrogen (N) | 16.72 | 16.65 |
Computational and Theoretical Investigations of Benzimidazo 1,2 C Quinazoline 6 5h Thione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For the benzimidazo[1,2-c]quinazoline (B3050141) scaffold, these studies offer insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For quinazolinone and benzimidazole-containing compounds, which are structurally related to Benzimidazo[1,2-c]quinazoline-6(5H)-thione, DFT has been employed to optimize ground-state geometries and calculate a variety of molecular properties. mui.ac.irnih.gov These calculations help in understanding the electronic distribution and reactivity of the molecule.
DFT studies on quinazolinone derivatives, for instance, have been used to determine properties such as electron affinity, ionization potential, electronegativity (χ), energy gap (Egap), hardness (η), and softness (S). mui.ac.ir Such parameters are crucial for quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's chemical structure with its biological activity. mui.ac.ir The geometry of ligand structures is often optimized using DFT with specific basis sets, such as 6-31G, before performing docking studies to ensure a more accurate representation of the molecule. rsc.org
Table 1: Examples of Properties Calculated for Quinazolinone Derivatives Using DFT (Note: This table is illustrative of DFT applications for a related class of compounds, as specific data for this compound was not available in the searched literature.)
| Calculated Property | Description | Relevance | Reference |
|---|---|---|---|
| Energy Gap (Egap) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | mui.ac.ir |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Helps in understanding charge distribution and the nature of chemical bonds. | mui.ac.ir |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Relates to the stability of the molecule. | mui.ac.ir |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. | tandfonline.com |
Ab initio molecular orbital theory represents a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While these approaches are foundational for theoretical chemistry, specific studies employing ab initio methods for the detailed analysis of this compound were not prominently identified in the surveyed literature.
Computational studies are critical for determining the most stable three-dimensional conformation of molecules. For derivatives of the benzimidazo[1,2-c]quinazoline system, X-ray crystallography and computational optimization have revealed key geometric features. In studies of 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl) derivatives, the benzimidazole (B57391) unit and the benzene (B151609) ring of the quinazoline (B50416) moiety are not coplanar. nih.govnih.gov The nitrogen-containing six-membered ring in these structures often adopts a half-chair conformation. nih.gov The degree of planarity is quantified by the dihedral angles between the different ring systems. For example, in one derivative, the benzimidazole unit makes a dihedral angle of 8.29 (5)° with the benzene ring of the quinazoline moiety. nih.gov
Table 2: Selected Dihedral Angles in Dihydro-Benzimidazo[1,2-c]quinazoline Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol | Benzimidazole Unit | Quinazoline Benzene Ring | 8.29 (5) | nih.gov |
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol | Benzimidazole Unit | Methoxyphenol Ring | 81.79 (5) | nih.gov |
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol | Benzimidazole System | Quinazoline Benzene Ring | 88.93 (10) | nih.gov |
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol | Benzimidazole System | Phenol Ring | 87.95 (12) | nih.gov |
| 5-(5,6-dihydrobenzo nih.govacs.orgimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol (Major Component) | Benzimidazole Ring | Quinazoline Benzene Ring | 14.28 (5) | nih.gov |
| 5-(5,6-dihydrobenzo nih.govacs.orgimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol (Minor Component) | Benzimidazole Ring | Quinazoline Benzene Ring | 4.7 (3) | nih.gov |
Thermochemical and free energy calculations provide insight into the stability and spontaneity of chemical processes. In the context of drug design, these calculations are often applied to understand ligand-receptor binding. For a derivative of imidazo[1,2-c]quinazoline, thermodynamic parameters for its binding to the α-glucosidase enzyme were determined. nih.gov These calculations, including the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), indicated that the binding process was spontaneous. nih.gov A negative ΔG value signifies a spontaneous interaction, while the values of ΔH and ΔS provide information about the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
Table 3: Thermodynamic Parameters for the Binding of an Imidazo[1,2-c]quinazoline Derivative to α-Glucosidase
| Parameter | Value | Unit | Significance | Reference |
|---|---|---|---|---|
| ΔG (Gibbs Free Energy) | -20.6 | kJ mol⁻¹ | The negative value indicates a spontaneous binding process. | nih.gov |
| ΔH (Enthalpy Change) | -2.17 | kJ mol⁻¹ | The negative value suggests that the binding is an exothermic process. | nih.gov |
| ΔS (Entropy Change) | 62.9 | J mol⁻¹ K⁻¹ | The positive value suggests an increase in disorder, likely due to the displacement of water molecules from the binding site. | nih.gov |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are indispensable tools in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level.
Molecular docking simulations are widely used to predict the binding orientation and affinity of a small molecule to the active site of a macromolecular target, such as a protein or DNA. Derivatives of the benzimidazo[1,2-c]quinazoline scaffold have been the subject of numerous docking studies against various biological targets.
These studies have shown that benzimidazo[1,2-c]quinazoline derivatives can interact with diverse targets, including enzymes and nucleic acids. For instance, derivatives have been docked against α-glucosidase, an enzyme relevant to diabetes, revealing key binding interactions within the enzyme's active site. nih.gov Other studies have explored their potential as inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the lifecycle of the virus. rsc.org Furthermore, the planar tetracyclic structure of benzimidazo[1,2-c]quinazolines makes them suitable candidates for DNA intercalation, and their affinity for DNA has been quantitatively assessed. nih.gov Docking studies have also been performed against DNA gyrase B, an essential bacterial enzyme, highlighting the antimicrobial potential of related scaffolds. nih.gov
Table 4: Summary of Molecular Docking Studies on Benzimidazo[1,2-c]quinazoline and Related Scaffolds
| Ligand Scaffold | Biological Target | Key Findings / Binding Energy | Reference |
|---|---|---|---|
| Benzo nih.govacs.orgimidazo[1,2-c]quinazoline | α-Glucosidase (from Saccharomyces cerevisiae) | Binding energies ranged from -7.30 to -7.58 kcal/mol. | nih.gov |
| Imidazo[1,2-c]quinazoline | α-Glucosidase (from Saccharomyces cerevisiae) | Identified as a promising scaffold for α-glucosidase inhibitors. | nih.gov |
| Benzimidazole conjugated Quinazolinone | SARS-CoV-2 3CL Protease | Compound 9b showed an IC₅₀ value of 10.73 ± 1.17 μM, and docking rationalized its activity. | rsc.org |
| Benzimidazo-1,2,3-triazole derivatives | DNA Gyrase B | Binding energies ranged from -6.4 to -9.8 kcal/mol, indicating strong potential interaction. | nih.gov |
| Benzoimidazo[1,2-c]quinazolines | DNA | Shown to form intercalation complexes with DNA, with association constants (log Ka) an order of magnitude greater than acyclic precursors. | nih.gov |
| Quinazoline derivatives | Bovine Viral Diarrhea Virus (BVDV) RdRp | Docking revealed binding to an allosteric pocket in the viral polymerase. | researchgate.net |
| Quinazoline derivatives | Human Serum Albumin (HSA) | Docking confirmed that the compounds preferred to bind to Site I in HSA subdomain IIA. | tandfonline.com |
Compound Index
| Compound Name |
|---|
| This compound |
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol |
| 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol |
| 5-(5,6-dihydrobenzo nih.govacs.orgimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol |
| Quinazolinone |
| Benzimidazole |
| Imidazo[1,2-c]quinazoline |
| Benzo nih.govacs.orgimidazo[1,2-c]quinazoline |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, which are structurally related to the title compound, 3D-QSAR models have been developed to guide the synthesis of new analogues with improved therapeutic potential. rsc.org These models, often constructed using methods like Comparative Molecular Field Analysis (CoMFA), help in understanding the impact of steric and electrostatic fields on the activity of the compounds. rsc.org
While specific QSAR models for this compound were not found in the reviewed literature, studies on related quinazolinone derivatives containing hydrazone structures have successfully established predictive 3D-QSAR models. rsc.org These models have demonstrated a strong correlation between the structural features and the antitumor activity of the compounds, aiding in the identification of promising lead candidates for further development. rsc.org The application of such methodologies to this compound could elucidate the key structural requirements for its biological activities.
Structure-Activity Relationship (SAR) Explorations
Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key structural motifs of benzimidazo[1,2-c]quinazoline derivatives responsible for their biological activities. Research has indicated that the benzimidazo[1,2-c]quinazoline scaffold is a promising backbone for the development of antimicrobial agents. nih.gov
Key findings from SAR studies on benzimidazo[1,2-c]quinazoline derivatives include:
Superior Antimicrobial Activity: Benzimidazo[1,2-c]quinazolines have demonstrated superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts. nih.gov
Influence of Fused Heterocycles: The fusion of certain azoles and indoles to the benzimidazo[1,2-c]quinazoline core has been shown to significantly enhance antimicrobial potency. nih.gov Specifically, derivatives incorporating a 1,2,4-triazole (B32235) or an indole (B1671886) moiety exhibited notable antibacterial and antifungal activities. nih.gov
Impact of Substituents: The nature and position of substituents on the benzimidazo[1,2-c]quinazoline framework play a crucial role in modulating their biological and photophysical properties. For instance, altering the substituents on an aryl ring at the C6 position can influence the molecule's electron distribution and shift its maximum fluorescence emission wavelength. nih.gov
Table 1: Summary of Structure-Activity Relationship Findings for Benzimidazo[1,2-c]quinazoline Derivatives
| Compound Series | Key Structural Features | Observed Activity | Reference |
| Benzimidazo[1,2-c]quinazolines vs. Imidazo[1,2-c]quinazolines | Benzimidazole ring fused to the quinazoline core | Better antimicrobial activity | nih.gov |
| Azole-fused Benzimidazo[1,2-c]quinazolines | Fusion of a 1,2,4-triazole ring | Enhanced antibacterial and antifungal activity | nih.gov |
| Indole-fused Benzimidazo[1,2-c]quinazolines | Fusion of an indole ring | Potent antibacterial and antifungal activity | nih.gov |
| C6-Aryl Substituted Benzimidazo[1,2-c]quinazolines | Varied substituents on the C6 aryl ring | Modulation of electronic structure and fluorescence properties | nih.gov |
Tautomeric Equilibrium and Stability Assessments
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical consideration for heterocyclic compounds like this compound. The thione moiety in this compound can potentially exist in equilibrium with its thiol tautomer, benzimidazo[1,2-c]quinazolin-6-thiol. The relative stability of these tautomers can significantly influence the compound's chemical reactivity, biological activity, and spectroscopic properties.
While specific experimental or computational studies on the tautomeric equilibrium of this compound were not prominently found in the searched literature, computational methods such as quantum-chemical calculations are powerful tools for such investigations. beilstein-journals.org These methods can predict the relative energies of the different tautomeric forms and the energy barriers for their interconversion, providing insights into their relative populations at equilibrium. beilstein-journals.org For instance, studies on other nitrogen-containing heterocyclic systems have successfully employed these techniques to understand their tautomeric preferences. beilstein-journals.org
The synthesis of this compound has been reported through the cyclocondensation of 2-(1H-benzimidazol-2-yl)anilines with carbon disulfide, confirming the formation of the thione tautomer under these specific reaction conditions. researchgate.net Further computational and experimental analyses would be beneficial to fully characterize the tautomeric behavior of this compound in various environments.
Future Research Directions and Emerging Perspectives for Benzimidazo 1,2 C Quinazoline 6 5h Thione
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of Benzimidazo[1,2-c]quinazoline-6(5H)-thione involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide, often in a high-boiling solvent like dimethylformamide (DMF) with a strong base. researchgate.net While effective, this approach highlights the opportunity for the development of more sustainable and efficient synthetic protocols. Future research is poised to move towards greener methodologies that minimize harsh conditions and the use of hazardous reagents.
Promising future directions include:
Catalyst-Free Synthesis in Green Solvents: The use of ionic liquids as reaction media has shown success in the synthesis of the broader benz ut.ac.irnih.govimidazo[1,2-c]quinazoline framework, offering a catalyst-free and environmentally friendly alternative. researchgate.net Applying this strategy to the specific synthesis of the thione derivative could lead to higher yields and simpler purification processes.
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, using electric current as a traceless reagent. researchgate.net Investigating the electrochemical cyclization of appropriate precursors could provide a metal- and oxidant-free pathway to the target thione.
Metal-Free Tandem Reactions: Recent advances have focused on metal-free oxidative C-C bond cleavage and tandem radical cyclizations to construct related quinazolinone systems. rsc.orgrsc.org Adapting these principles, for instance, by using molecular oxygen as the sole oxidant, could lead to highly efficient and atom-economical syntheses of the thione core. rsc.org
A comparative look at existing and potential synthetic methods is presented below.
| Method | Key Reagents/Conditions | Advantages | Research Focus |
| Classical Cyclocondensation | 2-(1H-benzimidazol-2-yl)aniline, CS₂, Base (e.g., t-BuOK), DMF | Established, high yield researchgate.net | Optimization, milder conditions |
| Ionic Liquid-Mediated Synthesis | Precursors in an ionic liquid | Catalyst-free, recyclable solvent researchgate.net | Application to thione synthesis |
| Electrosynthesis | Electrochemical cell, appropriate precursors | Sustainable, traceless reagent researchgate.net | Development of a specific protocol |
| Metal-Free Oxidative Annulation | Precursors, molecular oxygen or other green oxidants | Atom-economical, avoids metal contamination rsc.org | Design of suitable precursors |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The this compound scaffold possesses multiple reactive sites, primarily the thione (C=S) group and the secondary amine (N-H) proton, making it a versatile building block for further chemical elaboration. While some derivatizations have been explored, a vast potential for novel transformations remains untapped.
Known derivatizations primarily involve the thione moiety. For example, treatment with hydrazine (B178648) hydrate (B1144303) readily converts the thione into a 6-hydrazino derivative, which serves as an intermediate for constructing further fused heterocyclic systems, such as triazolo-quinazolines. researchgate.net Another established transformation is the Mannich reaction, where the N-H proton reacts with formaldehyde (B43269) and a secondary amine to yield N-substituted Mannich bases. nih.govresearchgate.net
Future research should focus on:
S-Alkylation and S-Arylation: The thione group is a soft nucleophile, making it an ideal candidate for reactions with various electrophiles. Systematic exploration of S-alkylation and S-arylation reactions would yield a library of 6-(alkylthio)- and 6-(arylthio)benzimidazo[1,2-c]quinazolines, significantly altering the electronic and steric properties of the molecule.
Cross-Coupling Reactions: The thione can be converted to a more reactive leaving group, enabling modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents at the C6 position.
Oxidative and Reductive Transformations: Controlled oxidation of the thione could yield the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups with different hydrogen-bonding capabilities. Conversely, desulfurization would provide access to the parent Benzimidazo[1,2-c]quinazoline (B3050141).
| Reaction Type | Reagents | Resulting Derivative | Potential Application |
| Hydrazinolysis | Hydrazine Hydrate researchgate.net | 6-Hydrazinobenzimidazo[1,2-c]quinazoline | Synthesis of fused heterocycles |
| Mannich Reaction | Formaldehyde, Secondary Amine nih.gov | 5-(Aminomethyl)this compound | Bioactive molecule development |
| S-Alkylation | Alkyl Halides, Base | 6-(Alkylthio)benzimidazo[1,2-c]quinazoline | Fine-tuning lipophilicity and electronic properties |
| C-N Cross-Coupling | (Post-functionalization) Aryl Boronic Acids, Pd/Cu catalyst | 6-Arylbenzimidazo[1,2-c]quinazolines | Development of optical materials |
Integration of Advanced Computational Techniques for Structure-Property Prediction
Advanced computational chemistry offers powerful tools to predict the physicochemical properties and potential activities of novel compounds, thereby reducing the need for extensive trial-and-error synthesis. For this compound and its derivatives, in silico methods can provide invaluable insights.
Density Functional Theory (DFT): DFT calculations can be employed to understand the fundamental electronic structure of the molecule. This includes predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic and optical properties of materials. rsc.org Such calculations can also elucidate the reactivity of different sites on the molecule, guiding strategies for derivatization.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives within the active sites of biological targets like enzymes or receptors. nih.gov For instance, studies on related imidazo[1,2-c]quinazolines have used docking to explore interactions with α-glucosidase, providing a roadmap for designing potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate chemical structure with specific properties, such as antimicrobial activity or fluorescence quantum yield.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), bond parameters, reactivity indices, simulated spectra rsc.org | Guiding synthetic strategy, predicting photophysical properties |
| Molecular Docking | Binding affinity, interaction patterns with biological targets nih.gov | Virtual screening of potential drug candidates, understanding mechanism of action |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or physical properties | Rational design of compounds with enhanced, targeted properties |
Rational Design Principles for Functionalized this compound Derivatives
The rational design of new functional molecules is a synthesis of synthetic accessibility, chemical understanding, and computational prediction. For this compound, future design principles will be guided by the intended application.
For Antimicrobial Agents: Structure-activity relationship studies on related benzimidazo[1,2-c]quinazolines have shown that fusing additional heterocyclic rings, such as 1,2,4-triazole (B32235) or indole (B1671886), can significantly enhance antimicrobial activity. nih.govacs.org A key design principle, therefore, is to use the thione or its derivatives as a handle to append these and other azole moieties to the core structure.
For Optical Materials: Research on C6-substituted benzimidazo[1,2-c]quinazolines has demonstrated that altering the substituent on an aryl ring at this position can tune the fluorescence emission wavelength across a significant range (e.g., a 93 nm redshift). nih.gov This establishes a clear design principle for developing new fluorescent materials: strategic substitution at the C6 position to modulate the electronic conjugation and intermolecular packing of the system. nih.gov
For Anticancer Therapy: The broader benzimidazo[1,2-c]quinazoline scaffold is being investigated for its potential in anticancer therapies. nih.gov Rational design in this area may involve creating derivatives that can intercalate with DNA or inhibit specific protein kinases, guided by molecular docking and SAR studies.
| Design Principle | Target Property | Example Modification |
| Heterocycle Annulation | Enhanced Antimicrobial Activity | Fusion of a 1,2,4-triazole ring via the thione group nih.govacs.org |
| Modulation of C6 Substituent | Tunable Fluorescence | Introduction of electron-donating/withdrawing groups on a C6-aryl ring nih.gov |
| Enhancing Lipophilicity | Improved Membrane Permeability | N-alkylation or S-alkylation with long alkyl chains |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a versatile platform for the creation of advanced materials and bioactive agents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
